

5-Bromo-3-methylbenzofuran (CAS: 33118-85-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-3-methylbenzofuran**

Cat. No.: **B1280059**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Bromo-3-methylbenzofuran**, a key intermediate in organic synthesis with significant potential in the fields of medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed, plausible experimental protocol for its synthesis, and presents its characteristic spectroscopic data.

Core Compound Properties

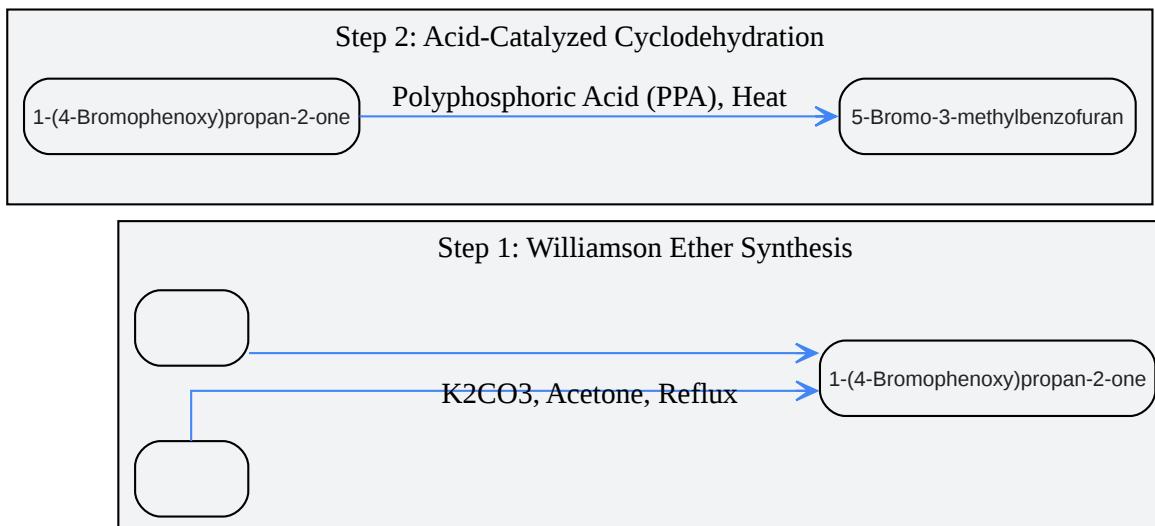
5-Bromo-3-methylbenzofuran is a halogenated heterocyclic compound. The presence of the bromine atom at the 5-position and the methyl group at the 3-position of the benzofuran ring system imparts specific reactivity and physical characteristics that make it a valuable building block in the synthesis of more complex molecules.[\[1\]](#)

Property	Value	Reference
CAS Number	33118-85-3	[2]
Molecular Formula	C ₉ H ₇ BrO	[2]
Molecular Weight	211.06 g/mol	[2]
Appearance	Liquid	[3]
InChI	InChI=1S/C9H7BrO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3	[2]
SMILES	CC1=COC2=C1C=C(C=C2)Br	[2]

Synthesis Protocol: A Plausible Approach

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-3-methylbenzofuran** is not readily available in peer-reviewed literature, a robust and widely applicable method for the synthesis of 3-methylbenzofurans is the acid-catalyzed cyclodehydration of α -phenoxy ketones.[\[4\]](#) The following protocol is a well-established general procedure adapted for the specific synthesis of **5-Bromo-3-methylbenzofuran** from commercially available starting materials.

Reaction Scheme:



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A plausible two-step synthesis of **5-Bromo-3-methylbenzofuran**.

Experimental Protocol:

Step 1: Synthesis of 1-(4-Bromophenoxy)propan-2-one

- To a solution of 4-bromophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
- To this suspension, add 1-chloropropan-2-one (1.1 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.

- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to yield the crude 1-(4-bromophenoxy)propan-2-one, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of **5-Bromo-3-methylbenzofuran**

- Add the crude 1-(4-bromophenoxy)propan-2-one (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the ketone).
- Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by TLC.
- Upon completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic extracts, wash with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure **5-Bromo-3-methylbenzofuran**.

Characterization Data

The structural confirmation of **5-Bromo-3-methylbenzofuran** is achieved through a combination of spectroscopic techniques. While the specific spectra for this compound are not readily available in public databases, the expected data can be reliably predicted based on the analysis of closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around δ 2.2-2.4 ppm. The proton at position 2 of the benzofuran ring should appear as a

singlet or a narrow multiplet around δ 7.4-7.6 ppm. The aromatic protons on the benzene ring will exhibit a characteristic splitting pattern. The proton at position 4, adjacent to the bromine, will likely be a doublet, while the protons at positions 6 and 7 will appear as a doublet and a doublet of doublets, respectively, in the range of δ 7.2-7.8 ppm.

- ^{13}C NMR: The carbon NMR spectrum will show a signal for the methyl carbon around δ 10-15 ppm. The carbons of the benzofuran ring system will resonate in the aromatic region (δ 110-155 ppm). The carbon bearing the bromine atom (C5) is expected to have a chemical shift around δ 115-120 ppm.

Mass Spectrometry (MS)

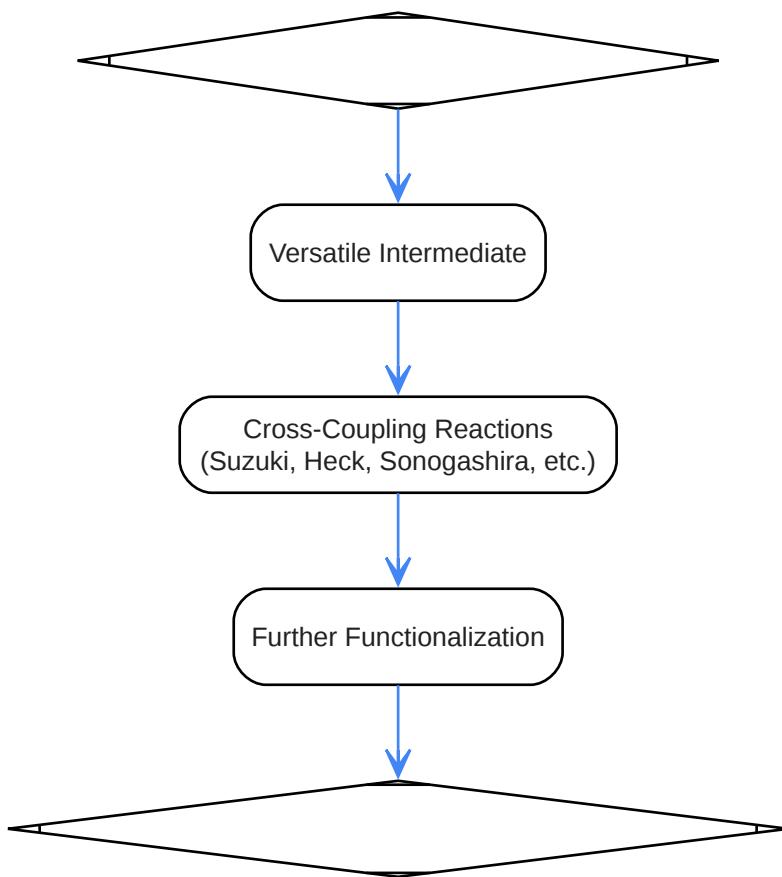
The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity. The expected molecular ion peaks would be at m/z 210 and 212.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the methyl and aromatic groups (around $2900\text{-}3100\text{ cm}^{-1}$), C=C stretching of the aromatic and furan rings (around $1450\text{-}1600\text{ cm}^{-1}$), and the C-O-C stretching of the furan ether linkage (around $1050\text{-}1250\text{ cm}^{-1}$). A band corresponding to the C-Br stretching may be observed in the lower frequency region (around $500\text{-}600\text{ cm}^{-1}$).

Applications in Drug Discovery and Development

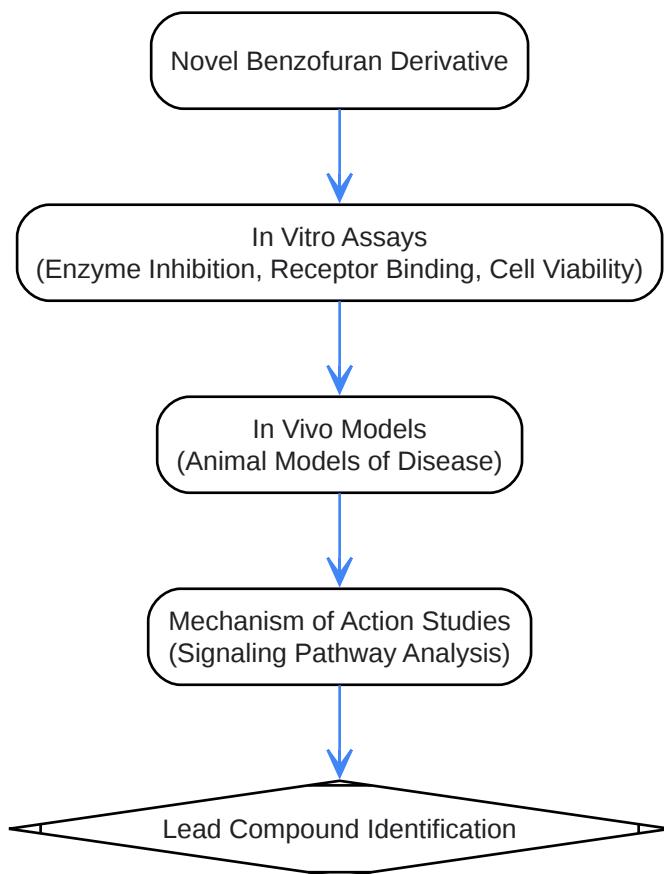
5-Bromo-3-methylbenzofuran serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse pharmacological activities. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).



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Role of **5-Bromo-3-methylbenzofuran** in synthetic workflows.

While there is no specific information in the public domain detailing the direct modulation of signaling pathways by **5-Bromo-3-methylbenzofuran** itself, its derivatives are being investigated for a variety of therapeutic applications. The general workflow for investigating the biological activity of novel compounds derived from this scaffold is presented below.



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- To cite this document: BenchChem. [5-Bromo-3-methylbenzofuran (CAS: 33118-85-3): A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

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